

Application Notes and Protocols for the Quantification of Butopamine Hydrochloride

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Compound of Interest

Compound Name: *Butopamine hydrochloride*

Cat. No.: *B120286*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of **Butopamine hydrochloride**. The methodologies described herein are foundational and derived from established and validated methods for structurally similar catecholamine hydrochlorides, such as dobutamine and dopamine. These protocols are intended to serve as a comprehensive starting point for the development and validation of specific assays for **Butopamine hydrochloride** in various sample matrices.

High-Performance Liquid Chromatography (HPLC) Method

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.^{[1][2][3]} A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for determining the purity and stability of drug substances and products.^{[1][4]}

Experimental Protocol: Isocratic RP-HPLC

This protocol outlines an isocratic RP-HPLC method for the quantification of **Butopamine hydrochloride**.

1.1.1. Materials and Reagents

- **Butopamine hydrochloride** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH_2PO_4) (Analytical grade)
- Orthophosphoric acid (Analytical grade)
- Water (HPLC grade)

1.1.2. Chromatographic Conditions

Parameter	Recommended Conditions
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	50 mM KH_2PO_4 buffer (pH adjusted to 2.5 with orthophosphoric acid) : Acetonitrile (70:30 v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30°C
Detection Wavelength	280 nm
Run Time	Approximately 15 minutes

1.1.3. Preparation of Solutions

- **Mobile Phase Preparation:** Dissolve the appropriate amount of KH_2PO_4 in HPLC grade water to make a 50 mM solution. Adjust the pH to 2.5 using orthophosphoric acid. Filter the buffer through a 0.45 μm membrane filter and degas. Mix with acetonitrile in the specified ratio.
- **Standard Stock Solution (e.g., 1000 $\mu\text{g/mL}$):** Accurately weigh about 100 mg of **Butopamine hydrochloride** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-200 µg/mL).^{[5][6]}

1.1.4. Sample Preparation

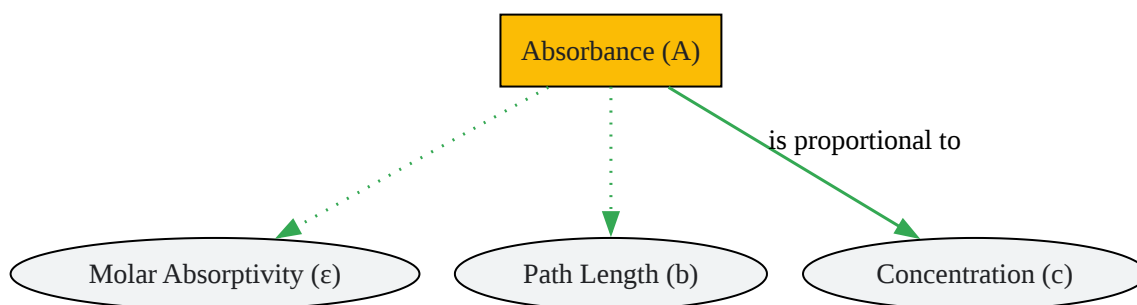
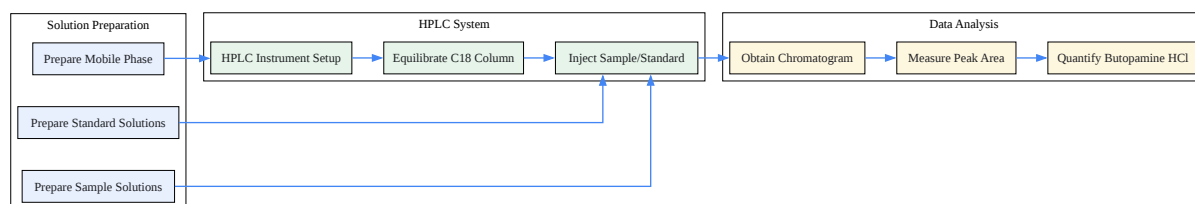
- **For Drug Substance:** Accurately weigh the **Butopamine hydrochloride** sample and prepare a solution of known concentration in the mobile phase.
- **For Pharmaceutical Formulations (e.g., Injections):** Transfer an appropriate volume of the formulation into a volumetric flask and dilute with the mobile phase to obtain a final concentration within the linear range of the method.^[5] Filter the solution through a 0.45 µm membrane filter before injection.

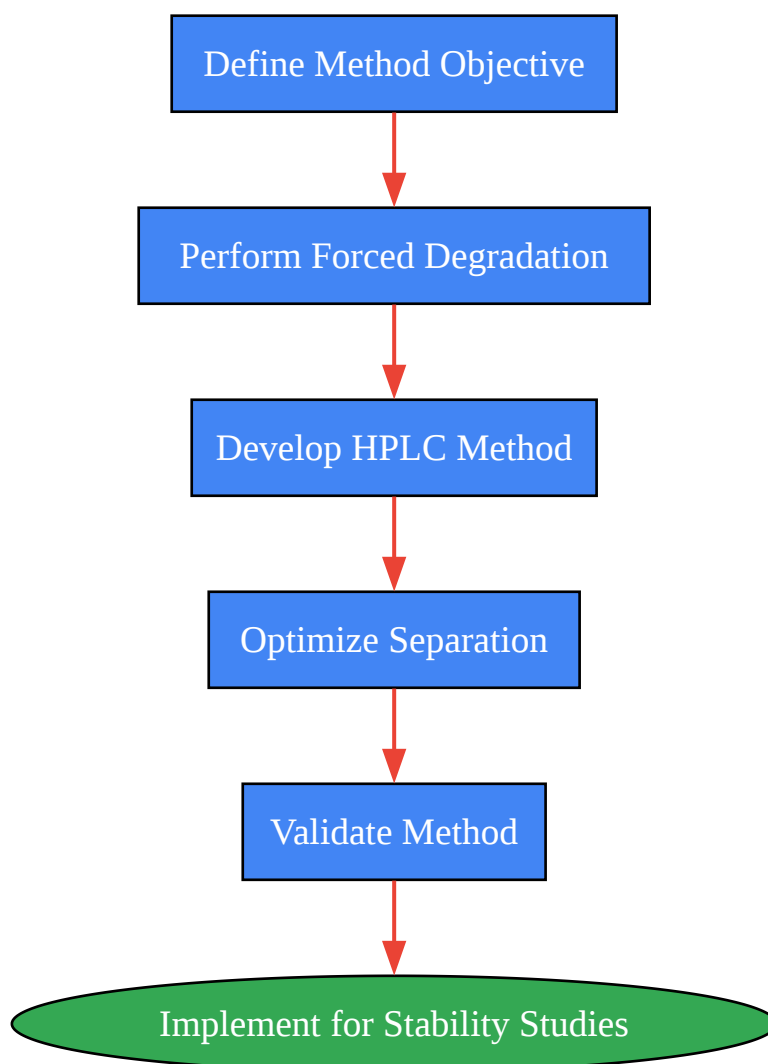
1.1.5. Validation Parameters

The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).^[5]

Validation Parameter	Typical Acceptance Criteria
Linearity (R^2)	≥ 0.999
Intra-day Precision (%RSD)	$\leq 2\%$
Inter-day Precision (%RSD)	$\leq 2\%$
Accuracy (% Recovery)	98.0% - 102.0%
Specificity	No interference from excipients or degradation products

Experimental Workflow: HPLC Analysis





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